4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-6-9(11)10(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2,(H,13,14) |
InChI Key |
APLQELYKZQIAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbicyclo[111]pentane-2-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The phenyl group can then be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the desired compounds.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification with alcohols under acidic or coupling conditions:
Mechanistic studies confirm protonation of the carboxyl group facilitates nucleophilic alcohol attack, followed by water elimination. The bicyclic structure remains intact during these transformations.
Decarboxylation Pathways
Thermal or oxidative decarboxylation generates bicyclic hydrocarbons or radicals:
-
Thermal decarboxylation (160–180°C, toluene):
Yields 4-phenylbicyclo[1.1.1]pentane (86%) via CO<sub>2</sub> elimination. -
Metal-mediated decarboxylation (AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>):
Forms alkyl radicals for cross-coupling (62–75% yields) .
Decarboxylation preserves the bicyclo[1.1.1]pentane core, enabling access to bridge-functionalized derivatives .
Radical Cross-Coupling Reactions
Photoredox/copper dual catalysis enables three-component alkyl-alkynyl functionalization:
| Components | Catalysts | Yield |
|---|---|---|
| Carboxylic acid + Alkyne + Propellane | Ir(ppy)<sub>3</sub>, Cu(acac)<sub>2</sub> | 58–72% |
This method constructs alkyl-alkynyl-substituted bicyclo[1.1.1]pentanes via:
-
Photoredox-generated alkyl radicals from hypervalent iodine(III) carboxylates
-
Radical addition to [1.1.1]propellane
Bridge Heteroarylation
Minisci-type reactions functionalize the C2 bridge position with heteroarenes:
| Heteroarene | Conditions | Yield |
|---|---|---|
| Pyridine | AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> | 61% |
| Quinoline | 450 nm LED, 24 h | 54% |
This decarboxylative process directly couples free carboxylic acids with unfunctionalized heteroarenes, bypassing pre-activation steps .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclo[1.1.1]pentane framework with a phenyl group, contributing to its rigidity and saturation. Its molecular formula is with a molecular weight of approximately 188.22 g/mol, and it exhibits interesting physical properties such as a predicted boiling point of 332.9 °C .
Biological Applications
1. Bioisosteric Replacement in Drug Design
One of the primary applications of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is its use as a bioisosteric replacement for phenyl groups in drug molecules. This approach aims to enhance the pharmacokinetic profiles of existing drugs by improving their potency and reducing toxicity.
- Case Study: LpPLA2 Inhibitors
- The incorporation of the bicyclo[1.1.1]pentane moiety into lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors has demonstrated significant improvements in physicochemical properties and binding affinity compared to traditional phenyl-containing compounds .
- For example, derivatives incorporating this moiety showed enhanced solubility and lower clearance rates in human liver microsomal assays, indicating a favorable pharmacokinetic profile .
2. Antimalarial Drug Development
Research has also explored the potential of this compound derivatives in the development of antimalarial agents. The structural modifications enabled by this bicyclic framework can lead to compounds with improved activity against Plasmodium falciparum, the causative agent of malaria.
- Synthesis and Activity
Potential Future Directions
The unique properties of this compound suggest several avenues for future research:
- Further Exploration in Medicinal Chemistry
- Continued investigation into its applications as a bioisostere could lead to new classes of drugs with improved efficacy against various diseases.
- Development of Novel Derivatives
- Exploring different substituents on the bicyclic framework may yield compounds with tailored biological activities suitable for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and substituent exit vectors of benzene rings while offering enhanced solubility, metabolic stability, and reduced non-specific binding . The compound interacts with molecular targets and pathways similar to those of its benzene ring counterparts, making it a valuable tool in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid with two related compounds: 4-biphenylcarboxylic acid () and 1-methylbicyclo[1.1.1]pentane-2-carboxylic acid (). Key differences in molecular structure, substituent effects, and research activity are highlighted.
Table 1: Structural and Functional Comparison
Structural Rigidity and Substituent Effects
- This compound: The bicyclo[1.1.1]pentane core imposes significant steric constraints, limiting rotational freedom and enforcing a fixed spatial arrangement. This rigidity can enhance binding specificity in protein pockets compared to flexible analogs like 4-biphenylcarboxylic acid .
- 4-Biphenylcarboxylic acid : This compound lacks the bicyclic system, featuring a linear biphenyl structure. Its flexibility may reduce target selectivity but improve solubility due to reduced steric hindrance .
- Its low molecular weight suggests higher solubility but weaker binding affinity compared to the phenyl analog .
Research and Application Trends
Biological Activity
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and recent research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its stability and reactivity. The bicyclo[1.1.1]pentane framework is known for its ability to act as a bioisostere, replacing phenyl groups in various bioactive compounds, which can enhance their pharmacological profiles.
Anticancer Properties
Recent studies have indicated that derivatives of bicyclo[1.1.1]pentane compounds exhibit significant anticancer activity. For instance, the incorporation of this moiety into known anticancer agents has shown enhanced potency against various cancer cell lines due to improved metabolic stability and reduced toxicity.
Anti-inflammatory Effects
Research has demonstrated that this compound and its derivatives can modulate inflammatory pathways. A study involving the synthesis of BCP-containing lipoxin A4 mimetics revealed that these compounds effectively inhibited NFκB activity in human monocyte cell lines, leading to a decrease in pro-inflammatory cytokine release (e.g., TNFα, MCP1) .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The unique structural characteristics of the bicyclic system allow for enhanced binding affinity and selectivity compared to traditional phenyl-containing compounds.
Study 1: Anticancer Activity
In a comparative study, researchers synthesized several BCP derivatives and evaluated their anticancer properties against breast cancer cell lines. The results indicated that the BCP derivatives exhibited IC50 values significantly lower than those of conventional phenyl analogs, suggesting superior efficacy in inhibiting cancer cell proliferation .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of BCP derivatives in a mouse model of acute inflammation. Treatment with this compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to controls, highlighting its therapeutic potential in managing inflammatory diseases .
Data Summary
Q & A
Q. What are the recommended safety protocols for handling 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid in laboratory settings?
- Methodological Answer : Based on SDS data, researchers should wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) . Work in a fume hood to avoid inhalation (H332) and ensure proper ventilation. Store the compound in a sealed container at 2–8°C, away from strong oxidizers or acids . Post-handling, wash exposed skin with soap and water, and decontaminate surfaces with ethanol .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A common method involves oxidation of 2-phenylbicyclo[1.1.1]pentan-2-ol using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid . Alternatively, photochemical decarboxylative borylation of propellane precursors under UV light enables scalable synthesis (45–92% yield), followed by hydrolysis to the acid . Key steps include inert atmosphere handling (N₂/Ar) and purification via recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use HPLC with a C18 column (MeCN/H₂O + 0.1% TFA mobile phase) to assess purity (>97%). Confirm structure via -NMR (δ 1.8–2.1 ppm for bridgehead protons) and IR (C=O stretch at 1700–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (C₁₂H₁₂O₂, calc. 212.0837) .
Advanced Research Questions
Q. What experimental strategies mitigate low yields in bicyclo[1.1.1]pentane carboxylate synthesis?
- Methodological Answer : Optimize photochemical reactions by tuning light intensity (450 nm LED, 10 W) and reaction time (6–12 hrs). Use alkyl iodides (e.g., CD₃I) as radical precursors to improve efficiency (68–92% yield). Purify via silica gel chromatography (hexane/EtOAc 3:1) to remove unreacted propellane . For oxidation routes, monitor reaction progress with TLC (Rf 0.3 in EtOAc) and quench excess Cr(VI) with isopropanol .
Q. How can researchers resolve contradictions in reported pKa values for bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Discrepancies arise from solvent effects (e.g., water vs. DMSO) and bridgehead s-character (30–40% by coupling constants). Calibrate pH meters with aqueous buffers and validate via potentiometric titration (0.1 M NaOH, 25°C). For non-aqueous systems, use DFT calculations (B3LYP/6-311+G**) to model acid dissociation .
Q. What role does bicyclo[1.1.1]pentane play in improving drug candidate pharmacokinetics?
- Methodological Answer : As a phenyl bioisostere, the bicyclo[1.1.1]pentane moiety reduces metabolic oxidation (CYP450) and enhances solubility (logP reduction by 0.5–1.0 units). In Lp-PLA2 inhibitors, it improves IC₅₀ by 10-fold compared to phenyl analogs. Assess bioavailability via rat PK studies (oral administration, LC-MS plasma analysis) .
Q. How can researchers address challenges in functionalizing the bicyclo[1.1.1]pentane core?
- Methodological Answer : Strain-release amination with NaN₃ and LiAlH₄ converts carboxylates to amines (65% yield). For halide derivatives, use Pd-catalyzed cross-couplings (Suzuki-Miyaura with aryl boronic acids, 70–85% yield). Monitor reaction regioselectivity via -NMR to confirm substitution at the bridgehead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
